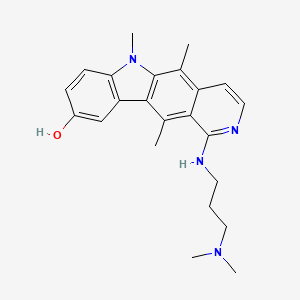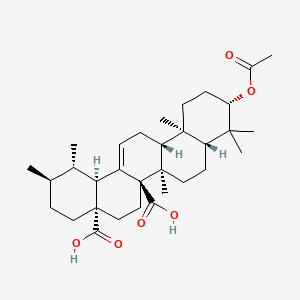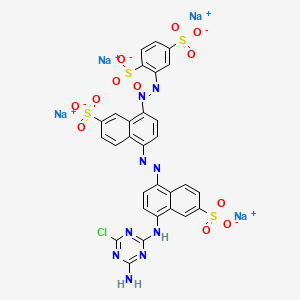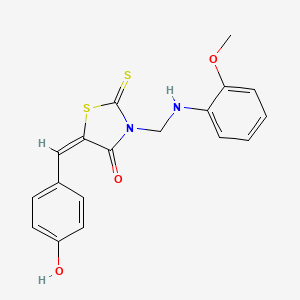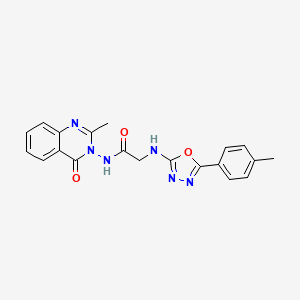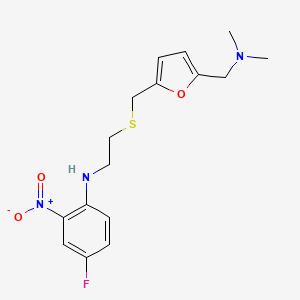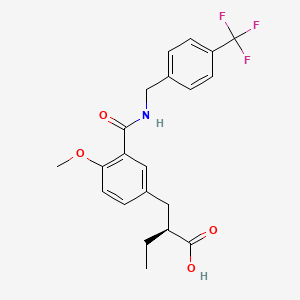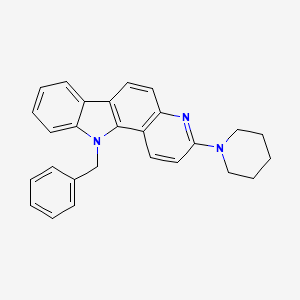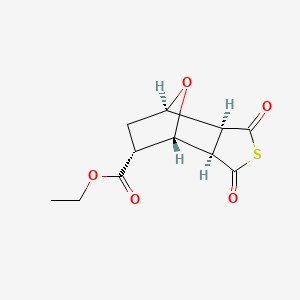
4-Isopropyl-2-cyclohexen-1-one, (S)-(+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- is a chiral compound with the molecular formula C9H14O. It is known for its unique stereochemistry and is used in various scientific and industrial applications. The compound is characterized by its isopropyl group attached to a cyclohexenone ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method includes the asymmetric hydrogenation of 4-isopropyl-2-cyclohexenone using a chiral rhodium catalyst. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure, to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and continuous flow reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-isopropyl-2-cyclohexenone or 4-isopropyl-2-cyclohexen-1-carboxylic acid.
Reduction: Production of 4-isopropyl-2-cyclohexanol or 4-isopropylcyclohexane.
Substitution: Various substituted cyclohexenones depending on the reagents used.
Scientific Research Applications
4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into enzyme active sites with high specificity, influencing biochemical pathways and exerting its effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-Isopropyl-2-cyclohexen-1-one, ®-(-)-
- 4-Methyl-2-cyclohexen-1-one
- 4-Ethyl-2-cyclohexen-1-one
Comparison: 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its enantiomer, 4-Isopropyl-2-cyclohexen-1-one, ®-(-)-, the (S)-(+)- form may exhibit different reactivity and biological activity. The presence of the isopropyl group also differentiates it from other similar compounds, such as 4-methyl-2-cyclohexen-1-one and 4-ethyl-2-cyclohexen-1-one, which have different alkyl substituents.
Properties
CAS No. |
100295-52-1 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(4S)-4-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3/t8-/m0/s1 |
InChI Key |
AANMVENRNJYEMK-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CCC(=O)C=C1 |
Canonical SMILES |
CC(C)C1CCC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


